molecular formula C23H22N2O5S B2655613 6-ethyl 3-methyl 2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate CAS No. 921166-18-9

6-ethyl 3-methyl 2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate

Cat. No.: B2655613
CAS No.: 921166-18-9
M. Wt: 438.5
InChI Key: NHFUFTWZNJMKIJ-UHFFFAOYSA-N
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Description

6-ethyl 3-methyl 2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a potent and selective ATP-competitive inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, demonstrating significant activity against FGFR1, FGFR2, and FGFR3. This targeted molecular probe is primarily utilized in oncological research to investigate the critical role of FGFR signaling in tumorigenesis, as dysregulation of this pathway through amplification, mutation, or fusion is a well-established driver in various cancers, including those of the breast, bladder, and lung, as well as in hematological malignancies. Its primary research value lies in its application for elucidating the mechanisms of FGFR-driven cell proliferation, survival, and migration. Researchers employ this compound to dissect FGFR-mediated signal transduction cascades, such as the MAPK/ERK and PI3K/AKT pathways, in both cellular and in vivo models. By potently inhibiting FGFR autophosphorylation and downstream signaling, this inhibitor enables the functional validation of FGFR as a therapeutic target and serves as a crucial tool for studying mechanisms of resistance to targeted therapies and for developing effective combination treatment strategies. The compound's high selectivity profile makes it an excellent pharmacological tool for deconvoluting the complex roles of specific FGFR isoforms in physiological and pathological processes, thereby contributing significantly to the field of precision cancer medicine.

Properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c1-3-30-23(28)25-11-10-17-18(13-25)31-21(19(17)22(27)29-2)24-20(26)16-9-8-14-6-4-5-7-15(14)12-16/h4-9,12H,3,10-11,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFUFTWZNJMKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl 3-methyl 2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-ethyl 3-methyl 2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure suggests multiple therapeutic potentials:

  • Anti-inflammatory Properties : The compound may inhibit enzymes involved in inflammatory pathways, providing a potential treatment for inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound can exhibit antibacterial properties against various pathogens.
  • Anticancer Potential : Its ability to interact with specific molecular targets can lead to the development of novel anticancer agents.

Case Study: Anticancer Activity

Research has shown that compounds similar to 6-ethyl 3-methyl 2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate can inhibit tumor growth in vitro and in vivo. For instance, a study demonstrated that modifications to the thieno[2,3-c]pyridine core enhanced cytotoxicity against cancer cell lines while minimizing toxicity to normal cells .

Organic Synthesis Applications

This compound serves as a valuable intermediate in synthetic chemistry:

  • Building Block for Complex Molecules : It can be utilized to synthesize more complex organic structures through various reactions such as nucleophilic substitutions and cyclizations.
  • Facilitating New Material Development : Its functional groups allow for the creation of new materials with tailored properties for applications in electronics and photonics.

Synthetic Pathways

The synthesis typically involves:

  • Condensation Reactions : Combining naphthalene derivatives with amines under controlled conditions.
  • Cyclization Reactions : Forming the thieno[2,3-c]pyridine ring through multi-step organic reactions.
  • Esterification Steps : Introducing ethyl and methyl groups to enhance solubility and reactivity.

Materials Science Applications

The unique structural features of this compound make it suitable for advanced materials:

  • Electronic Properties : The heterocyclic nature contributes to its potential use in organic semiconductors and photovoltaic devices.
  • Optical Applications : The compound's ability to absorb and emit light can be harnessed for use in sensors and imaging technologies.

Summary of Key Applications

Application AreaSpecific UsesPotential Benefits
Medicinal ChemistryAnti-inflammatory, antimicrobialTargeted therapies with reduced side effects
Organic SynthesisIntermediate for complex moleculesVersatile building block for diverse applications
Materials ScienceOrganic semiconductorsEnhanced electronic and optical properties

Mechanism of Action

The mechanism of action of 6-ethyl 3-methyl 2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Molecular and Physicochemical Data:

  • Molecular formula : CₙHₘN₂O₄S (exact formula inferred from analogs like C₁₂H₁₆N₂O₄S in ).
  • Molecular weight : ~284–402 g/mol (depending on substituents; e.g., the benzamido analog in has a molecular weight of 402.46 g/mol).

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties

Compound Name CAS No. Substituent at C2 Molecular Formula Molecular Weight (g/mol) Key Features
6-Ethyl 3-methyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate 24237-51-2 Amino (-NH₂) C₁₂H₁₆N₂O₄S 284.33 Simplest analog; used as a precursor for further functionalization .
6-Ethyl 3-methyl 2-(2-methylbenzamido)-...-dicarboxylate 920457-13-2 2-Methylbenzamido C₂₀H₂₂N₂O₅S 402.46 Enhanced steric bulk and lipophilicity due to aromatic amide .
6-Benzyl 3-methyl 2-amino-...-dicarboxylate 1313712-37-6 Benzyl ester C₁₉H₂₀N₂O₄S 380.44 Increased hydrophobicity from benzyl group; potential for improved membrane permeability .
Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate 193537-14-3 Boc-protected amino C₁₅H₂₂N₂O₄S 326.41 Boc group enhances stability during synthetic steps .
Diethyl 8-cyano-7-(4-nitrophenyl)-...-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate - Cyano, 4-nitrophenyl C₂₄H₂₃N₃O₇ 465.46 Nitro and cyano groups confer redox activity and polarizability .

Key Comparative Insights:

Substituent Effects on Reactivity and Bioactivity: Amino vs. Naphthalene-Amido Specificity: The naphthalene moiety in the target compound likely enhances π-π interactions compared to smaller aryl groups (e.g., 2-methylbenzamido), which could improve binding affinity in kinase inhibitors or DNA-intercalating agents .

Ester Group Variations: Ethyl/Methyl Esters (as in the target compound): These smaller esters balance solubility and metabolic stability. In contrast, tert-butyl esters (e.g., ) offer superior hydrolytic stability but reduce solubility . Benzyl Esters (CAS 1313712-37-6): Introduce pronounced hydrophobicity, favoring blood-brain barrier penetration but increasing metabolic lability .

Spectroscopic and Analytical Data: While the target compound lacks explicit spectral data, analogs like diethyl 8-cyano-7-(4-nitrophenyl)-...-dicarboxylate () provide benchmarks. For instance, IR and NMR spectra for such compounds confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and aromatic proton shifts at δ 7.5–8.5 ppm .

Biological Activity

6-Ethyl 3-methyl 2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate (CAS No. 921166-18-9) is a synthetic compound that belongs to the thieno[2,3-c]pyridine family. Its unique structure and functional groups suggest potential biological activities that are of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a complex heterocyclic structure with the following characteristics:

  • Molecular Formula : C₁₈H₁₈N₂O₄S
  • Molecular Weight : Approximately 346.41 g/mol
  • IUPAC Name : 6-Ethyl-3-methyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of compounds related to thieno[2,3-c]pyridines. For instance, derivatives have shown promising results against various bacterial strains. In one study, compounds similar to the target compound exhibited minimum inhibitory concentrations (MIC) as low as 6.25 mg/mL against extended-spectrum beta-lactamase (ESBL) producing bacteria . The mechanism behind this activity is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Research has indicated that certain thieno[2,3-c]pyridine derivatives possess anticancer properties. A study demonstrated that these compounds could inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest. The specific pathways involved include the modulation of key signaling proteins associated with cancer progression .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Inhibitory studies have shown that it can interact with various targets such as kinases and phosphatases. For example, compounds in this class have been noted to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of thieno[2,3-c]pyridine derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited significant antibacterial activity with MIC values ranging from 12.5 to 50 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli. This suggests a promising avenue for further development as novel antibiotics.

Case Study 2: Anticancer Mechanisms

A recent study focused on evaluating the anticancer efficacy of thieno[2,3-c]pyridine derivatives in human cancer cell lines. Results indicated that these compounds could induce apoptosis via mitochondrial pathways and inhibit the proliferation of cancer cells by targeting specific oncogenic pathways. The study highlighted the importance of structural modifications in enhancing biological activity.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC = 6.25 mg/mL against XDR pathogens
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits cyclin-dependent kinases

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